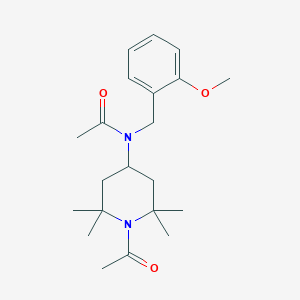![molecular formula C21H26N2O4S B5309581 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide, commonly known as DMSO-PMA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMSO-PMA is a derivative of phorbol esters, which are naturally occurring compounds found in the seeds of the tropical plant Croton tiglium. The compound has been shown to have a variety of biochemical and physiological effects, and has been of particular interest to researchers studying the mechanisms of cell signaling and cancer biology.
Mecanismo De Acción
The mechanism of action of DMSO-PMA is complex and not fully understood. However, it is known that the compound binds to and activates PKC, which in turn phosphorylates a variety of downstream targets. These targets include transcription factors, ion channels, and other signaling molecules, which can then modulate a wide range of cellular processes.
Biochemical and Physiological Effects:
DMSO-PMA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include:
- Induction of apoptosis in cancer cells
- Stimulation of cell proliferation and migration
- Modulation of gene expression
- Activation of immune cells
- Inhibition of viral replication
- Alteration of ion channel activity
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMSO-PMA in lab experiments is its potency and specificity. The compound is a highly effective activator of PKC, and can induce a variety of cellular responses at very low concentrations. Additionally, DMSO-PMA is relatively stable and easy to handle, making it a convenient tool for researchers.
However, there are also some limitations to using DMSO-PMA in lab experiments. One of the main issues is that the compound can be toxic to cells at high concentrations, which can make it difficult to use in certain assays. Additionally, the effects of DMSO-PMA can be highly dependent on the cell type and experimental conditions, which can make it challenging to interpret results.
Direcciones Futuras
There are many potential future directions for research on DMSO-PMA. Some possible areas of investigation include:
- Further elucidation of the mechanism of action of DMSO-PMA, particularly with regard to its effects on downstream signaling pathways
- Development of more specific and potent PKC activators based on the structure of DMSO-PMA
- Investigation of the potential therapeutic applications of DMSO-PMA in cancer and other diseases
- Exploration of the use of DMSO-PMA as a tool for studying the role of PKC in various physiological processes
- Development of new assays and experimental systems for studying the effects of DMSO-PMA on cells and tissues.
Conclusion:
DMSO-PMA is a powerful tool for studying the mechanisms of cell signaling and cancer biology. The compound has a complex mechanism of action, and can induce a variety of cellular responses through its activation of PKC. While there are some limitations to using DMSO-PMA in lab experiments, the compound remains a valuable tool for researchers in a variety of fields. With further research, it is likely that DMSO-PMA will continue to be an important tool for investigating the complex processes that govern cellular behavior.
Métodos De Síntesis
The synthesis of DMSO-PMA is a complex process that involves several steps. The first step is the synthesis of the phorbol ester intermediate, which is then converted to DMSO-PMA through a series of chemical reactions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is time-consuming and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DMSO-PMA has been used extensively in scientific research, particularly in the fields of cell signaling and cancer biology. The compound is a potent activator of protein kinase C (PKC), a family of enzymes that play a key role in the regulation of cell growth, differentiation, and apoptosis. By activating PKC, DMSO-PMA can induce a variety of cellular responses, including changes in gene expression, cell cycle progression, and cell migration.
Propiedades
IUPAC Name |
(E)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23(6-2)28(25,26)18-12-13-20(27-4)19(15-18)22-21(24)16(3)14-17-10-8-7-9-11-17/h7-15H,5-6H2,1-4H3,(H,22,24)/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYWNIGHOORTSA-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)
![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)
![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![(2R)-2-hydroxy-3-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}butanamide](/img/structure/B5309574.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)

![4-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5309601.png)